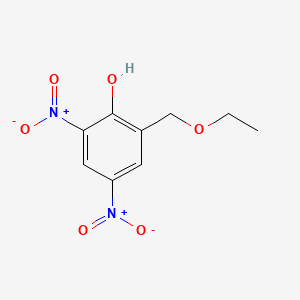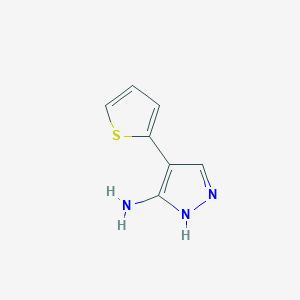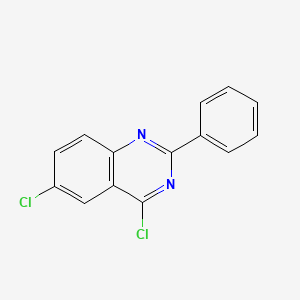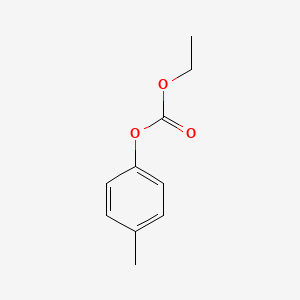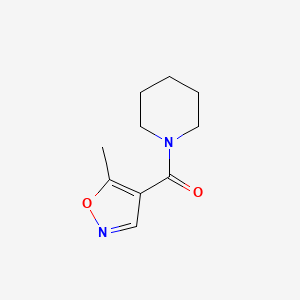
Nerbacadol
概述
描述
Nerbacadol is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. It is a synthetic molecule that was first synthesized by researchers at the University of California, Berkeley, in 2014. Since then, it has been the subject of numerous scientific studies, with researchers examining its synthesis method, mechanism of action, biochemical and physiological effects, and potential future applications. In
作用机制
The mechanism of action of Nerbacadol is not fully understood, but researchers believe that it works by inhibiting the activity of certain enzymes in the body. These enzymes are involved in various cellular processes, such as DNA replication and protein synthesis. By inhibiting these enzymes, Nerbacadol may be able to disrupt the growth and proliferation of cancer cells, as well as reduce inflammation in the body.
生化和生理效应
Nerbacadol has been shown to have several biochemical and physiological effects in the body. In studies conducted on animal models, it has been shown to reduce tumor growth and inhibit the activity of certain enzymes involved in cancer cell proliferation. It has also been shown to reduce inflammation in the body, which may be beneficial in the treatment of inflammatory conditions such as arthritis.
实验室实验的优点和局限性
One of the main advantages of Nerbacadol is its potential therapeutic applications. It has been shown to have anti-cancer properties, which may make it an effective treatment option for certain types of cancer. It may also be effective in the treatment of neurological disorders and inflammatory conditions. However, one of the limitations of Nerbacadol is its complex synthesis method, which makes it difficult to produce in large quantities. Additionally, more research is needed to fully understand its mechanism of action and potential side effects.
未来方向
There are several potential future directions for research on Nerbacadol. One area of research is in the development of more efficient synthesis methods, which would make it easier to produce the molecule in large quantities. Another area of research is in the development of new therapeutic applications, such as the treatment of other types of cancer or the treatment of viral infections. Additionally, more research is needed to fully understand the mechanism of action of Nerbacadol and its potential side effects.
Conclusion:
In conclusion, Nerbacadol is a synthetic molecule that has gained significant attention in the scientific community due to its potential therapeutic applications. It has been the subject of numerous scientific studies, with researchers exploring its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions. While more research is needed to fully understand its potential, Nerbacadol has shown promise as a potential treatment option for cancer, neurological disorders, and inflammatory conditions.
科学研究应用
Nerbacadol has been the subject of numerous scientific studies, with researchers exploring its potential therapeutic applications. One of the most promising areas of research is in the treatment of cancer. Several studies have shown that Nerbacadol has anti-cancer properties, and it may be effective in inhibiting the growth of cancer cells. Other areas of research include the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease, and the treatment of inflammatory conditions, such as arthritis.
属性
IUPAC Name |
(5-methyl-1,2-oxazol-4-yl)-piperidin-1-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c1-8-9(7-11-14-8)10(13)12-5-3-2-4-6-12/h7H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWNGSOLJLMBZFZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NO1)C(=O)N2CCCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70244257 | |
| Record name | Nerbacadol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70244257 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Nerbacadol | |
CAS RN |
99803-72-2 | |
| Record name | Nerbacadol [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099803722 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Nerbacadol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70244257 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | NERBACADOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A9W1Q28TT2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(1R)-1-phenylethyl]benzamide](/img/structure/B1605645.png)
![5-[(4-Chlorophenoxy)methyl]-1,3,4-oxadiazole-2-thiol](/img/structure/B1605646.png)
![1,3-Bis[3,5-bis(trifluoromethyl)phenyl]urea](/img/structure/B1605647.png)
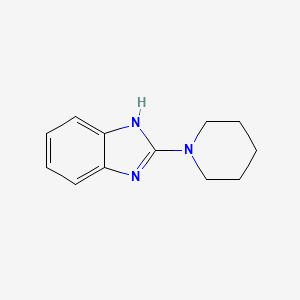
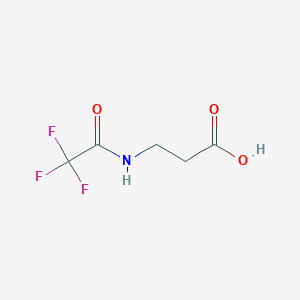
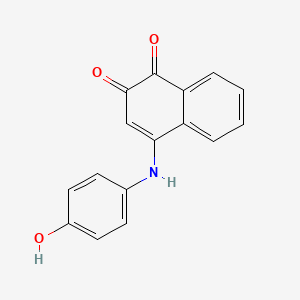
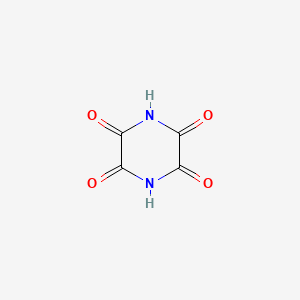
![8h-Indeno[1,2-c]thiophen-8-one](/img/structure/B1605656.png)
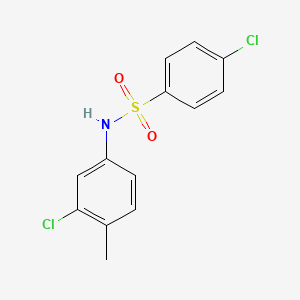
![N-[3-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B1605660.png)
